molecular formula C16H15ClO3 B2411015 Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate CAS No. 937601-30-4

Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate

Cat. No.: B2411015
CAS No.: 937601-30-4
M. Wt: 290.74
InChI Key: KQKBTTYCQAEWKB-UHFFFAOYSA-N
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Description

Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate is an organic compound with the molecular formula C16H15ClO3. It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a chlorinated phenoxy substituent. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate typically involves the reaction of 3-hydroxybenzoic acid with 2-chloro-5-methylphenol in the presence of a suitable base, such as potassium carbonate, and a coupling agent like dimethyl sulfate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) to yield the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be employed.

Major Products Formed

    Oxidation: Formation of 3-[(2-chloro-5-methylphenoxy)methyl]benzoic acid.

    Reduction: Formation of 3-[(2-chloro-5-methylphenoxy)methyl]benzyl alcohol.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-chloro-4-methylphenoxy)methyl]benzoate
  • Methyl 3-[(2-chloro-6-methylphenoxy)methyl]benzoate
  • Methyl 3-[(2-chloro-5-ethylphenoxy)methyl]benzoate

Uniqueness

Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate is unique due to its specific substitution pattern on the phenoxy group, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for targeted research and applications.

Properties

IUPAC Name

methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-11-6-7-14(17)15(8-11)20-10-12-4-3-5-13(9-12)16(18)19-2/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKBTTYCQAEWKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC2=CC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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